molecular formula C20H24FN3O B5438761 N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5438761
M. Wt: 341.4 g/mol
InChI Key: XSXYWXQAYNSDFS-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of pharmacology. The purpose of

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, it may also act by modulating the activity of certain receptors in the brain, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. In addition, it has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is its low toxicity profile. This makes it a promising candidate for further development as a potential therapeutic agent. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide. One potential direction is to investigate its potential applications in the treatment of other types of cancer, such as prostate and ovarian cancer. Another potential direction is to investigate its potential applications in the treatment of other inflammatory and pain-related conditions. Finally, further research is needed to better understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This results in the formation of 1-(3-fluorobenzyl)piperazine. The second step involves the reaction of 1-(3-fluorobenzyl)piperazine with benzyl chloroformate in the presence of a base such as triethylamine. This results in the formation of N-benzyl-1-(3-fluorobenzyl)piperazine. The final step involves the reaction of N-benzyl-1-(3-fluorobenzyl)piperazine with acetyl chloride in the presence of a base such as pyridine. This results in the formation of this compound.

Scientific Research Applications

N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in the field of pharmacology. This compound has been shown to exhibit significant activity against several types of cancer, including breast, lung, and colon cancer. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-benzyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-19-8-4-7-18(13-19)15-23-9-11-24(12-10-23)16-20(25)22-14-17-5-2-1-3-6-17/h1-8,13H,9-12,14-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYWXQAYNSDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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